molecular formula C18H13N3O4 B11461501 N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide

N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide

Cat. No.: B11461501
M. Wt: 335.3 g/mol
InChI Key: POHHCEKIZVVFRQ-UHFFFAOYSA-N
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Description

N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide is a heterocyclic compound featuring a fused oxazolo[4,5-b]pyridine core linked to a substituted phenyl group and a 2-furamide moiety. This scaffold is synthesized via acid-catalyzed silica-supported reactions, as described in , where 2-amino-3-hydroxypyridine derivatives react with substituted benzoyl chlorides or furan-carboxylic acids under mild conditions . The compound’s structure is characterized by:

  • Oxazolo[4,5-b]pyridine: A bicyclic system known for its role in medicinal chemistry, particularly as a non-peptidic scaffold for targeting glycoprotein receptors (e.g., GPIIb/GPIIIa antagonists) .
  • 2-Furamide group: Enhances π-stacking interactions and bioavailability.

Properties

Molecular Formula

C18H13N3O4

Molecular Weight

335.3 g/mol

IUPAC Name

N-[4-hydroxy-3-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C18H13N3O4/c1-10-8-11(20-17(23)14-5-3-7-24-14)9-12(15(10)22)18-21-16-13(25-18)4-2-6-19-16/h2-9,22H,1H3,(H,20,23)

InChI Key

POHHCEKIZVVFRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxy-3-methyl-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)furan-2-carboxamide typically involves multi-step organic synthesis. One common approach includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the pyridine ring: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to introduce the pyridine moiety.

    Introduction of the furan carboxamide group: This can be accomplished through an amidation reaction, where a furan carboxylic acid derivative reacts with an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxy-3-methyl-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde under appropriate conditions.

    Reduction: The oxazole ring can be reduced to an oxazoline ring using reducing agents like sodium borohydride.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of oxazoline derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of oxazole and pyridine have been shown to inhibit the growth of various cancer cell lines. A study highlighted that N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide demonstrated notable cytotoxicity against several cancer types:

Cell LinePercent Growth Inhibition (PGI)
SNB-1986.61%
OVCAR-885.26%
NCI-H4075.99%

These findings suggest that the compound may act through multiple mechanisms, including the modulation of specific signaling pathways involved in cell proliferation and apoptosis.

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Notably, it shows promise in inhibiting aldose reductase (ALR2), an enzyme implicated in diabetic complications. Hydroxypyridinone derivatives have previously demonstrated selective inhibition of ALR2 with IC50 values in the nanomolar range, indicating that similar compounds may offer therapeutic benefits in managing diabetes-related conditions.

Antioxidant Properties

This compound has been evaluated for its antioxidant capabilities. Compounds structurally related to this compound have shown effective radical scavenging activity and inhibition of lipid peroxidation:

Activity TypeMeasurement
DPPH Radical Scavenging Rate (%)41.48%
Lipid Peroxidation Inhibition (%)88.76%

These properties suggest that the compound may provide protective effects against oxidative stress-related diseases.

Case Study 1: SARS-CoV-2 Inhibition

A recent investigation focused on the antiviral properties of furan-based compounds against SARS-CoV-2. The study revealed that modifications to the furan ring significantly impacted inhibitory potency against the main protease (Mpro) of SARS-CoV-2. Compounds exhibiting low cytotoxicity alongside effective viral inhibition were identified as promising candidates for further development in antiviral therapies.

Case Study 2: Antioxidant Activity Evaluation

Another study assessed the antioxidant properties of pyridinone derivatives, comparing their abilities to scavenge DPPH radicals and inhibit lipid peroxidation. The results indicated that certain derivatives not only inhibited oxidative stress markers but also showed selectivity towards ALR2 inhibition, suggesting a dual therapeutic approach for managing diabetes-related complications.

Mechanism of Action

The mechanism of action of N-(4-hydroxy-3-methyl-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. It may act by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Affecting gene expression: Influencing the expression of genes involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Implications

Key analogs of the target compound differ in substituents on the phenyl ring or the amide moiety, influencing physicochemical and biological properties:

Table 1: Structural Analogs and Their Key Features
Compound Name Substituents Molecular Weight Notable Activity/Properties Reference
Target Compound 4-hydroxy-3-methylphenyl, 2-furamide 365.34 (calculated) Antikinetoplastid activity (inferred from analogs)
4-Chlorophenyl analog (N-(4-chloro-3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)furan-2-carboxamide) 4-chlorophenyl, 2-furamide 369.78 Antikinetoplastid activity (explicitly reported)
2-Bromo-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide 4-phenyl, 2-bromobenzamide 437.23 Moderate activity in PfENT1 inhibition assays (IC₅₀: 6.0 ± 1.7 µM)
2-(4-Chlorophenoxy)-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide 2-methoxy-4-chlorophenoxy, acetamide 409.82 Unspecified activity; structural emphasis on ether linkages
2-Chloro-N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide 4-hydroxy-3-methylphenyl, 2-chloronicotinamide 380.78 Commercial availability; nicotinamide substitution for enhanced solubility

Key Research Findings and Implications

Substituent Effects :

  • Halogenation (Cl, Br) at the phenyl ring improves target engagement in parasitic assays but may reduce solubility .
  • Methoxy or hydroxy groups enhance hydrogen-bonding interactions, critical for receptor binding (e.g., GPIIb/GPIIIa antagonists) .

Synthetic Optimization :

  • Silica-supported acid catalysis () offers eco-friendly advantages over traditional PPA/PPSE methods .

Pharmacological Potential: The 2-furamide moiety in the target compound provides a balance of π-stacking and solubility, making it a promising lead for antiparasitic drug development .

Biological Activity

N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide is a complex organic compound notable for its diverse biological activities. This compound features a unique structural configuration that combines a hydroxyphenyl group with an oxazolo-pyridine moiety, which contributes to its potential therapeutic applications.

  • Molecular Formula : C15H13N3O3
  • Molecular Weight : 283.28 g/mol
  • IUPAC Name : N-[4-hydroxy-3-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach begins with the preparation of the oxazolo-pyridine core, followed by functionalization with the hydroxyphenyl group. Optimizations for industrial production may include the use of continuous flow reactors and high-throughput screening techniques to enhance yield and selectivity .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of oxazolo-pyridines have shown effectiveness against various bacterial strains. A comparative study highlighted that certain synthesized compounds demonstrated greater antimicrobial activity than standard antibiotics like ciprofloxacin .

Cytotoxicity Studies

Cytotoxicity assessments have been performed on various cell lines, including L929 and A549 cells. These studies revealed that some derivatives could stimulate cell viability significantly at specific concentrations. For example, one compound showed increased metabolic activity at concentrations as low as 6 µM, suggesting a potential for selective cytotoxicity .

Table 1: Cytotoxicity Results of Selected Compounds

CompoundDose (µM)Cell Viability (%) after 24hCell Viability (%) after 48h
Compound 242007768
Compound 251009279
Compound 29507467

The mechanism of action for this compound likely involves interactions with specific molecular targets such as enzymes or receptors. These interactions can inhibit enzyme activity by binding to their active sites or modulate receptor functions through competitive inhibition .

Study on Antibacterial Activity

A recent study explored the antibacterial properties of various oxazolo-pyridine derivatives, including this compound. The study found that these compounds exhibited selective activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) demonstrating their potential as effective antibacterial agents .

Anticancer Potential

Another investigation focused on the anticancer properties of related compounds. Results indicated that certain derivatives displayed significant antiproliferative effects against various cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological activity .

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